molecular formula C21H18N3O10P B029414 Tris(p-nitrobenzyl) Phosphate CAS No. 66777-93-3

Tris(p-nitrobenzyl) Phosphate

Cat. No.: B029414
CAS No.: 66777-93-3
M. Wt: 503.4 g/mol
InChI Key: VFVYCNYEQFSMLG-UHFFFAOYSA-N
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Description

Tris(p-nitrobenzyl) Phosphate is a chemical compound with the molecular formula C21H18N3O10P and a molecular weight of 503.36 g/mol . It is primarily used in proteomics research and serves as a phosphorylating reagent . The compound is characterized by the presence of three p-nitrobenzyl groups attached to a central phosphate group, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(p-nitrobenzyl) Phosphate can be synthesized from 4-nitrobenzyl chloride . The reaction involves the use of silver orthophosphate as a catalyst in chloroform as the solvent . The detailed reaction conditions and steps are as follows:

    Starting Material: 4-nitrobenzyl chloride

    Catalyst: Silver orthophosphate

    Solvent: Chloroform

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically follows the laboratory preparation methods with scale-up adjustments to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Tris(p-nitrobenzyl) Phosphate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Substitution: The p-nitrobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

    Reduction: The reduction of nitro groups results in the formation of tris(p-aminobenzyl) phosphate.

    Substitution: Substitution reactions yield various derivatives depending on the substituents introduced.

Scientific Research Applications

Tris(p-nitrobenzyl) Phosphate is widely used in scientific research, particularly in the following fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(p-nitrobenzyl) Phosphate is unique due to the presence of p-nitrobenzyl groups, which provide specific reactivity and functional properties. This makes it particularly useful in proteomics research and as a phosphorylating reagent in organic synthesis .

Properties

IUPAC Name

tris[(4-nitrophenyl)methyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N3O10P/c25-22(26)19-7-1-16(2-8-19)13-32-35(31,33-14-17-3-9-20(10-4-17)23(27)28)34-15-18-5-11-21(12-6-18)24(29)30/h1-12H,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVYCNYEQFSMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COP(=O)(OCC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N3O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70322625
Record name Tris(p-nitrobenzyl) Phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70322625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66777-93-3
Record name Tris(4-nitrobenzyl) phosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tris(p-nitrobenzyl) Phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70322625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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